![molecular formula C14H21N3O B14436597 N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide CAS No. 74074-31-0](/img/structure/B14436597.png)
N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group attached to a di(propan-2-yl)carbamimidoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide typically involves the reaction of benzoyl chloride with N,N’-di(propan-2-yl)carbamimidoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques ensures the production of high-quality compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or carbamimidoyl derivatives.
Aplicaciones Científicas De Investigación
N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[N’-(N,N-Dimethylcarbamimidoyl)carbamimidoyl]-2-nitrobenzenesulfonamide
- N,N-di(propan-2-yl)carbamoyl chloride
Uniqueness
N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide stands out due to its unique combination of a benzamide group with a di(propan-2-yl)carbamimidoyl moiety.
Propiedades
Número CAS |
74074-31-0 |
|---|---|
Fórmula molecular |
C14H21N3O |
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C14H21N3O/c1-10(2)15-14(16-11(3)4)17-13(18)12-8-6-5-7-9-12/h5-11H,1-4H3,(H2,15,16,17,18) |
Clave InChI |
HYBKDCLDHHHYHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=NC(C)C)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


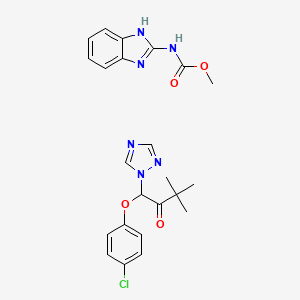
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
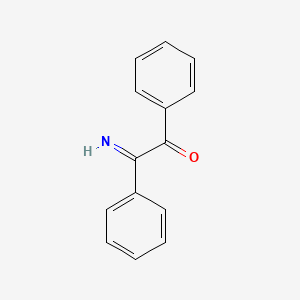
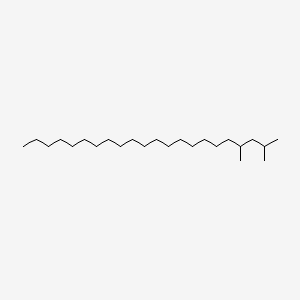
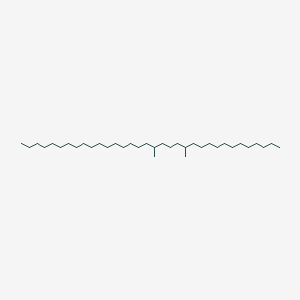
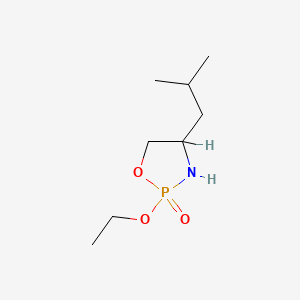
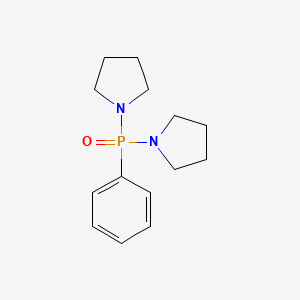
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
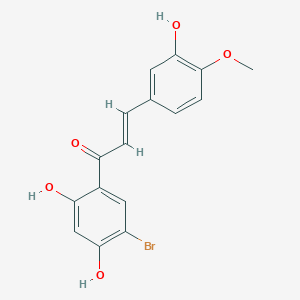
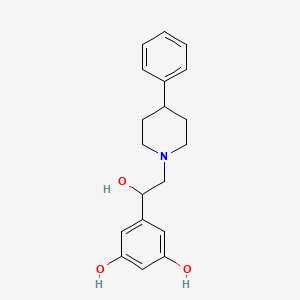

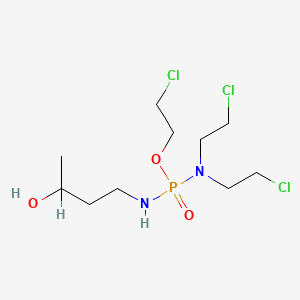
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
